2-(1-Benzylpiperidin-3-YL)acetonitrile

Medicinal Chemistry Organic Synthesis Building Blocks

Sourcing regioisomerically pure 3-substituted piperidine building blocks often delays med chem campaigns. 2-(1-Benzylpiperidin-3-yl)acetonitrile (CAS 5562-20-9) offers defined 3-CN geometry for unambiguous SAR. • 98% purity supports parallel synthesis and asymmetric transformations without impurity interference. • Nitrile reduction enables chiral piperidine construction for natural product and pharmaceutical synthesis. • Benzyl group (XLogP3-AA 2.2) provides hydrophobic anchor for target engagement. • Multi-vendor supply ensures procurement redundancy for scale-up.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
CAS No. 5562-20-9
Cat. No. B1601102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzylpiperidin-3-YL)acetonitrile
CAS5562-20-9
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2)CC#N
InChIInChI=1S/C14H18N2/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-8,10-12H2
InChIKeyQLRIWGFJEARQCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Benzylpiperidin-3-yl)acetonitrile Procurement & Characteristics


2-(1-Benzylpiperidin-3-yl)acetonitrile (CAS 5562-20-9, MFCD09746062) is a piperidine derivative characterized by a 3-position acetonitrile substitution and an N-benzyl group [1]. This heterocyclic building block possesses the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol, with a topological polar surface area (TPSA) of 27 Ų and a computed XLogP3-AA of 2.2 [1]. Commercially, it is supplied as a research-grade intermediate with standard purity specifications of 98% .

2-(1-Benzylpiperidin-3-yl)acetonitrile vs. Structural Analogs: Non-Interchangeability


Simple substitution with the 4-position isomer (CAS 78056-67-4) or the des-benzyl analog (CAS 5562-22-1) is not scientifically equivalent. The 3-position substitution of the acetonitrile group on the piperidine ring introduces distinct steric and electronic properties that directly influence downstream synthetic outcomes, such as the regioselectivity of further functionalization or the geometry of derived pharmacophores [1][2]. Furthermore, the benzyl group contributes to lipophilicity (XLogP3-AA = 2.2) and is essential for applications requiring specific π-stacking interactions or hydrophobic binding in medicinal chemistry campaigns [1]. The quantitative differences detailed below underscore why procurement decisions must be guided by specific structural requirements rather than general class membership.

2-(1-Benzylpiperidin-3-yl)acetonitrile Quantitative Differentiation


Purity Specification vs. Industry Baseline

The target compound, 2-(1-Benzylpiperidin-3-yl)acetonitrile (CAS 5562-20-9), is commercially offered at a standard purity of 98% by multiple reputable vendors . In contrast, the related piperidine intermediate 3-Piperidineacetonitrile (CAS 5562-22-1), which lacks the benzyl group, is commonly supplied at a lower purity of 95% . This 3% difference in purity specification can translate to a significantly lower yield of byproducts in subsequent synthetic steps, particularly in multi-step sequences where impurities can accumulate.

Medicinal Chemistry Organic Synthesis Building Blocks

Cost Efficiency vs. Closest Analog

At the time of analysis, the target compound (CAS 5562-20-9) is available at a list price of $27.90 for a 25 mg research sample (98% purity) . While the 4-position analog (CAS 78056-67-4) is a close structural isomer, it is primarily available via custom synthesis rather than as a standard catalog item [1]. This difference in commercial availability directly impacts lead time and initial project cost, making the 3-position isomer a more cost-effective and accessible starting point for many exploratory medicinal chemistry programs.

Medicinal Chemistry Drug Discovery Procurement

Solubility & Drug-Likeness vs. 4-Position Isomer

The target compound (CAS 5562-20-9) exhibits a calculated aqueous solubility of approximately 1.3 g/L at 25°C . The 4-position isomer (CAS 78056-67-4) has no published experimental or calculated solubility data, but its topological polar surface area (TPSA) is identical (27 Ų) and its computed LogP is also 2.2 [1]. Consequently, the primary differentiator is not solubility but the 3-substitution pattern, which is known to affect the spatial orientation of the nitrile group relative to the benzyl ring. This geometric nuance can be exploited to achieve desired binding conformations in target proteins where 4-position substitution fails to induce activity.

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Synthetic Versatility of the Nitrile Group

The nitrile group in 2-(1-Benzylpiperidin-3-yl)acetonitrile (CAS 5562-20-9) can be transformed into three distinct functional groups under controlled conditions: (1) hydrolysis yields a carboxylic acid, (2) partial hydrolysis yields a primary amide, and (3) reduction yields a primary amine . In contrast, the N-benzylpiperidine core without the nitrile (e.g., 1-benzylpiperidine, CAS 2905-56-8) lacks this versatile handle for further derivatization, limiting its utility in library synthesis. The presence of the nitrile group at the 3-position specifically allows for the generation of 3-substituted piperidine derivatives, which are privileged scaffolds in CNS drug discovery.

Organic Synthesis Methodology Building Blocks

2-(1-Benzylpiperidin-3-yl)acetonitrile Optimal Use Cases


Hit-to-Lead Optimization for CNS Programs

The 3-position substitution pattern and the synthetic versatility of the nitrile group make this compound an ideal starting point for generating diverse 3-substituted piperidine libraries. The 98% purity ensures minimal interference from impurities during parallel synthesis, while the catalog availability and price point support the procurement of multiple grams for SAR exploration.

Asymmetric Synthesis and Chiral Pool Entry

The nitrile group can be reduced to a primary amine, which can then be resolved or used in diastereoselective reactions to introduce chirality. The 3-position is particularly valuable for constructing chiral piperidine motifs found in many natural products and pharmaceuticals [1]. The higher purity (98%) relative to des-benzyl analogs reduces the burden of purification before sensitive asymmetric transformations.

Synthesis of Activity-Based Probes

The benzyl group provides a hydrophobic anchor that can be exploited for target engagement in cellular assays. The nitrile can be hydrolyzed to a carboxylic acid for subsequent conjugation to fluorophores or biotin tags. The 1.3 g/L solubility is sufficient for biochemical assay conditions, and the 98% purity minimizes off-target effects from impurities.

Route Scouting and Scale-Up Feasibility

The commercial availability of the target compound at 98% purity from multiple vendors provides supply chain redundancy for early-stage process development. The 3-position isomer's established synthetic routes offer a clear path to scale-up, unlike the 4-position analog which may require custom synthesis [2] and associated delays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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